molecular formula C40H52ClF2N5O7S B3028597 Mcl-1 inhibitor 3 CAS No. 2376774-73-9

Mcl-1 inhibitor 3

Katalognummer B3028597
CAS-Nummer: 2376774-73-9
Molekulargewicht: 820.4 g/mol
InChI-Schlüssel: OCZBGAPIVMKKDK-AJXABVJASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mcl-1 inhibitor 3, also known as compound 1, is a highly potent and orally active macrocyclic Mcl-1 inhibitor . It belongs to the BCL-2 family of proteins that prevent apoptosis by binding to pro-apoptotic BCL-2 proteins . Overexpression of Mcl-1 is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance .


Synthesis Analysis

The synthesis of Mcl-1 inhibitors involves the use of DNA-encoded chemical library synthesis and screening to directly generate complex, yet conformationally privileged macrocyclic hits .


Molecular Structure Analysis

The molecular structure of Mcl-1 inhibitors is based on a difuryl-triazine core scaffold . The Mcl-1 protein contains eight α-helices linked by loops of different sizes that together form a “hydrophobic binding groove” . The inhibitors are designed to bind to this groove .


Chemical Reactions Analysis

Mcl-1 inhibitors work by selectively binding to Mcl-1, freeing pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . The development of these inhibitors has been challenging due to the shallow BCL-2 homology (BH3) binding groove of the Mcl-1 protein .


Physical And Chemical Properties Analysis

Mcl-1 inhibitor 3 is a macrocyclic compound with good pharmacokinetic properties . It has excellent in vivo efficacy without toxicity .

Wissenschaftliche Forschungsanwendungen

Mcl-1 Inhibitors in Cancer Therapy

Research has significantly progressed in the development of Mcl-1 inhibitors as potential anti-cancer drugs. Mcl-1, a member of the B-cell lymphoma-2 (BCL-2) family, plays a crucial role in tumorigenesis and resistance to conventional and targeted therapies. Various small-molecule inhibitors selectively targeting Mcl-1 have shown promise in preclinical and clinical studies for treating various cancers, including hematological malignancies (Fletcher, 2019). In particular, targeting Mcl-1 has been rationalized for malignancies that are dependent on Mcl-1 for survival (Wei et al., 2020).

Mcl-1 Inhibition and Mitochondrial Dynamics

Mcl-1 inhibitors have also been studied for their effects on mitochondrial dynamics. In human-induced pluripotent stem cell-derived cardiomyocytes, Mcl-1 inhibition disrupted mitochondrial morphology and dynamics. This research expands the understanding of Mcl-1's functions beyond apoptosis prevention, highlighting its role in maintaining mitochondrial function and dynamics (Rasmussen et al., 2020).

Drug Discovery and Mcl-1 Inhibitor Development

Several studies focus on the discovery and development of Mcl-1 inhibitors. These include the identification of novel small molecules that disrupt Mcl-1/Bid protein-protein interactions, showing how structural insights can guide the development of effective Mcl-1 inhibitors with potential therapeutic applications in cancers (Follows et al., 2019). Another study demonstrated the discovery of macrocyclic Mcl-1 inhibitors featuring an α-hydroxy phenylacetic acid pharmacophore, highlighting their potential as antitumor agents (Rescourio et al., 2019).

Other Aspects of Mcl-1 Inhibition Research

Further research has explored various aspects of Mcl-1 inhibition. For instance, studies have investigated the relationship between Mcl-1 inhibition and cell-cycle perturbations, DNA damage accumulation, and the role of Mcl-1 in drug resistance and adaptive survival mechanisms in cancer cells. These investigations contribute to a more comprehensive understanding of the effects and mechanisms of action of Mcl-1 inhibitors (Streletskaia et al., 2020); (Wood, 2020).

Wirkmechanismus

The mechanism of action of Mcl-1 inhibitors involves the inhibition of the anti-apoptotic activity of Mcl-1 protein. This is achieved by neutralizing Mcl-1’s function by targeting its interactions with other proteins via BCL-2 interacting mediator (BIM) S 2A . This strategy has been shown to be an equally effective approach .

Safety and Hazards

While Mcl-1 inhibitors have shown promise in preclinical studies, their success may particularly depend on their tolerability profile given physiological roles for Mcl-1 in several nonhematologic tissues .

Zukünftige Richtungen

The success of Mcl-1 inhibitors has inspired the development of other BCL-2 homology (BH3) mimetics that are currently in clinical trials for various cancers . Future research will likely focus on predictive biomarkers of response, mechanisms of resistance, major issues associated with the use of Mcl-1 inhibitors, and how to maximize the benefits from these agents .

Eigenschaften

IUPAC Name

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZBGAPIVMKKDK-HBUYLHAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52ClF2N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mcl-1 inhibitor 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mcl-1 inhibitor 3
Reactant of Route 2
Reactant of Route 2
Mcl-1 inhibitor 3
Reactant of Route 3
Mcl-1 inhibitor 3
Reactant of Route 4
Mcl-1 inhibitor 3
Reactant of Route 5
Reactant of Route 5
Mcl-1 inhibitor 3
Reactant of Route 6
Mcl-1 inhibitor 3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.